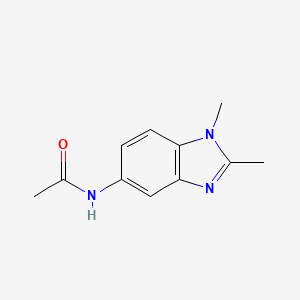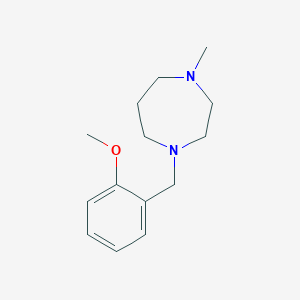![molecular formula C22H20N2O4 B5616275 1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5616275.png)
1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions starting from basic chemical precursors. For instance, Akiyama et al. (1989) described the preparation of 1-hydroxypiperazine-2,5-diones from Boc-L-amino acids and N-benzyloxyglycine methyl ester, suggesting a pathway that could potentially be adapted for synthesizing similar complex molecules (Akiyama, Katoh, & Tsuchiya, 1989). Coskun (2017) explored new processes for synthesizing bis benzofuran dione derivatives, which could offer insights into the synthesis of benzoyl-benzofuran components (Coskun, 2017).
Molecular Structure Analysis
The structural elucidation of similar compounds often employs spectroscopic and X-ray methods. For example, the structure of new benzofuran dione derivatives was confirmed using IR, NMR, HSQC, and HMBC spectroscopic methods along with elemental analysis and X-ray crystallography (Coskun, 2017). Such techniques are essential for understanding the molecular geometry and confirming the expected structures of complex organic compounds.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often exhibit selectivity towards specific functional groups. The literature provides examples of addition reactions, cyclization, and transformations leading to natural product analogues, highlighting the reactivity and functional versatility of compounds with piperazine-2,5-dione systems and related structures (Liebscher & Jin, 1999).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystallinity, can be inferred from spectroscopic data and solvating behaviors. For example, the chiral solvating properties of certain diketopiperazines were studied using NMR spectroscopy, providing insights into the physical interactions and properties of these molecules (Wagger et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and radicals, can be deduced from the synthesis and reactions of similar compounds. The literature describes the synthesis of heterocycles and fused pyranones from related precursors, highlighting the chemical versatility and potential applications of these molecules (Ornik et al., 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-23-12-13-24(22(27)21(23)26)14-17-16-10-6-7-11-18(16)28-20(17)19(25)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMDYXHGWVJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Benzoyl-1-benzofuran-3-YL)methyl]-4-ethylpiperazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5616219.png)


![5-({rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}methyl)-N-methyl-2-furamide hydrochloride](/img/structure/B5616242.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5616249.png)


![3-{1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5616273.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-ethylpyrimidin-4-amine](/img/structure/B5616289.png)
![6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5616295.png)

![1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5616304.png)
![1-methyl-3-[2-(methylamino)phenyl]benzo[g]quinoxalin-2(1H)-one](/img/structure/B5616309.png)